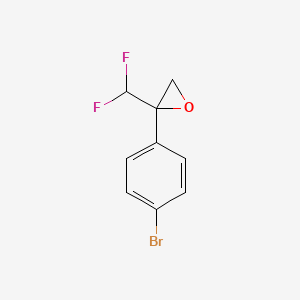

![molecular formula C19H22N2O2 B2630748 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde CAS No. 374766-08-2](/img/structure/B2630748.png)

4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPMPB and has a molecular weight of 355.44 g/mol.

Aplicaciones Científicas De Investigación

Catalytic Activity in Chemical Synthesis

The compound has been noted for its role in the formation of Pd(II) complexes with ONN pincer ligand. These complexes, involving 4-hydroxy-3-methoxy-benzaldehyde and pyridin-2-ylmethanamine, show significant catalytic activity, particularly in the Suzuki-Miyaura reaction. The ligands coordinate with metal through azomethine-N and phenolic-O, forming a square planar arrangement around the metal. Notably, the benzimidazole anchored complex demonstrated excellent catalytic activity, with DFT calculations used to analyze the energy profile diagram of the Suzuki-Miyaura reaction (Shukla et al., 2021).

Chemical Synthesis and Reactivity

The compound is involved in a unique tandem sequence of the oxa Diels–Alder reaction, retro Diels–Alder reaction, and 6π-electrocyclic ring opening when reacting with benzaldehydes. This reactivity is influenced by substituents on the benzaldehyde, with electron-donating groups retarding the reaction and electron-withdrawing groups favoring it (Khatri & Samant, 2015).

Antiproliferative Activity in Cancer Research

4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde derivatives have shown potential antiproliferative effects against human cancer cell lines. The structure-activity relationship was explored, revealing compounds with significant cytotoxic activity in vitro, indicating a potential pathway for cancer treatment research (Liszkiewicz, 2002).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel chemical entities, like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile. This synthesis involved malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating its utility in creating new molecules for various applications, including pharmaceuticals and material science (Feng, 2011).

Propiedades

IUPAC Name |

4-methoxy-3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-23-19-8-7-15(14-22)11-17(19)13-21-10-3-2-6-18(21)16-5-4-9-20-12-16/h4-5,7-9,11-12,14,18H,2-3,6,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLRQHFNVMTJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCCCC2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2630666.png)

![N-(3,5-dimethylphenyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2630667.png)

![N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2630671.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2630673.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2630674.png)

![2-Chloro-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]acetamide](/img/structure/B2630676.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2630680.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2630683.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2630687.png)